REACTION_CXSMILES
|
[C:1]1([C:7]2([N:13]=[N+]=[N-])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>O1CCOCC1>[C:1]1([C:7]2([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1(CCCCC1)N=[N+]=[N-]
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the stirred solution was refluxed for 4 h. under N2 (g)
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Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
After about 46 h. further reflux
|
Duration
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46 h
|
Type
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CUSTOM
|
Details
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solvent was removed in vacuo at about 45-50° C.
|
Type
|
CUSTOM
|
Details
|
residual moisture was removed by azeotropic distillations in vacuo with CH3CN and Et2O
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Type
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DISSOLUTION
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Details
|
The syrupy residue was dissolved
|
Type
|
CUSTOM
|
Details
|
Precipitated Ph3PO was removed by filtration, and 1M HCl in Et2O (90 mL)
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Type
|
ADDITION
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Details
|
was added dropwise at about 5° C. to the etherol filtrate
|
Type
|
CUSTOM
|
Details
|
to precipitate the desired 1-phenyl-cyclohexylamine as its HCl salt (12.7 g, LC-MS m/z 162 (MH+)) which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from CHCl3 /i-Pr2O before use
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCCCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |